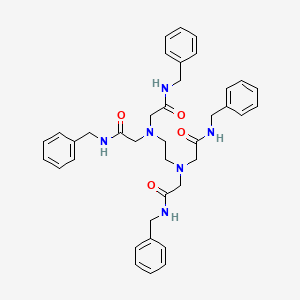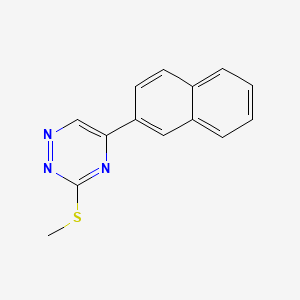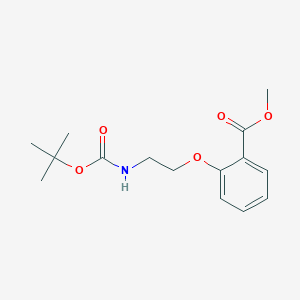![molecular formula C26H29NO5 B14009094 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methoxy-3-phenylmethoxyphenyl)acetamide CAS No. 18028-10-9](/img/structure/B14009094.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methoxy-3-phenylmethoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BENZENEACETAMIDE,N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-METHOXY-3-(PHENYLMETHOXY)-: is a complex organic compound with a molecular formula of C31H31NO4 It is known for its unique structural properties, which include multiple methoxy groups and a phenylmethoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of BENZENEACETAMIDE,N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-METHOXY-3-(PHENYLMETHOXY)- typically involves multiple steps, including the formation of intermediate compoundsCommon reagents used in these reactions include methanol, phenol, and acetic anhydride, among others .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification to obtain the final product in its desired form .
Análisis De Reacciones Químicas
Types of Reactions: BENZENEACETAMIDE,N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-METHOXY-3-(PHENYLMETHOXY)- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halogens, alkylating agents
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: In biological research, BENZENEACETAMIDE,N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-METHOXY-3-(PHENYLMETHOXY)- is studied for its potential interactions with biological molecules, such as proteins and enzymes. It may serve as a model compound for understanding molecular recognition and binding.
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may have applications in drug development, particularly in the design of new pharmaceuticals with specific biological activities.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various manufacturing processes .
Mecanismo De Acción
The mechanism of action of BENZENEACETAMIDE,N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-METHOXY-3-(PHENYLMETHOXY)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through various types of chemical interactions, including hydrogen bonding, van der Waals forces, and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to specific biological effects .
Comparación Con Compuestos Similares
N-[2-[3-Methoxy-4-(phenylmethoxy)phenyl]ethyl]-4-(phenylmethoxy)benzeneacetamide: This compound has a similar structure but differs in the position and number of methoxy groups.
Other Benzeneacetamide Derivatives: Various derivatives of benzeneacetamide with different substituents on the aromatic ring can be compared to highlight the unique properties of BENZENEACETAMIDE,N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-METHOXY-3-(PHENYLMETHOXY)-.
Uniqueness: The uniqueness of BENZENEACETAMIDE,N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-METHOXY-3-(PHENYLMETHOXY)- lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
18028-10-9 |
|---|---|
Fórmula molecular |
C26H29NO5 |
Peso molecular |
435.5 g/mol |
Nombre IUPAC |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methoxy-3-phenylmethoxyphenyl)acetamide |
InChI |
InChI=1S/C26H29NO5/c1-29-22-11-9-19(15-24(22)31-3)13-14-27-26(28)17-21-10-12-23(30-2)25(16-21)32-18-20-7-5-4-6-8-20/h4-12,15-16H,13-14,17-18H2,1-3H3,(H,27,28) |
Clave InChI |
WZZFLNQCSFTAQT-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)CCNC(=O)CC2=CC(=C(C=C2)OC)OCC3=CC=CC=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-methyl-9-(methylcarbamoylamino)imidazo[4,5-f]quinoline-3-carboxamide](/img/structure/B14009017.png)
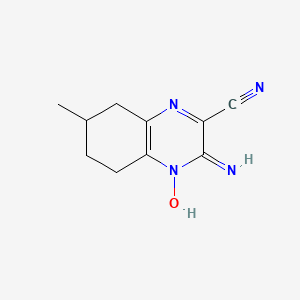
![2-[[4-[(Z)-[bis(trideuteriomethyl)hydrazinylidene]methyl]benzoyl]amino]-N-(5-chloropyridin-2-yl)-5-methoxybenzamide](/img/structure/B14009026.png)
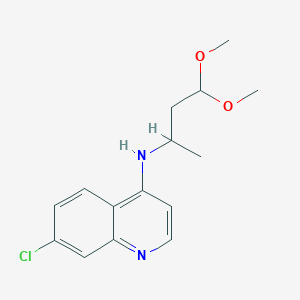
![3-Amino-4-[(E)-benzylideneamino]-5-(methylsulfanyl)thiophene-2-carbonitrile](/img/structure/B14009031.png)
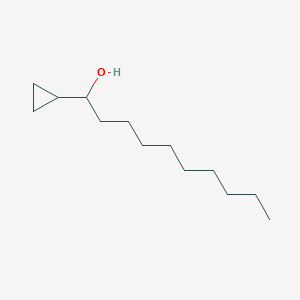
![6-(4-Methylphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B14009045.png)
![5-Oxa-2,8-diazaspiro[3.5]nonane 2HCl](/img/structure/B14009051.png)
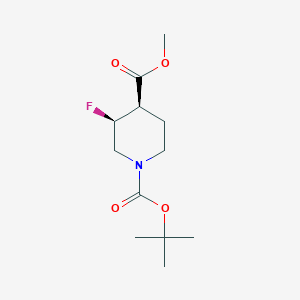
![Ethyl 4,4,4-trifluoro-3-oxo-2-[(e)-phenyldiazenyl]butanoate](/img/structure/B14009057.png)
![2,2'-[(2-Chlorophenyl)methylene]bis(4-methylphenol)](/img/structure/B14009061.png)
